1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline
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Overview
Description
4-[(2-METHOXY-5-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL}PHENYL)METHYL]MORPHOLINE is a complex organic compound featuring a morpholine ring and an indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 4-[(2-METHOXY-5-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL}PHENYL)METHYL]MORPHOLINE, often involves Fischer indole cyclization. This reaction typically uses glacial acetic acid and concentrated hydrochloric acid as catalysts . The process may include multiple steps, such as reduction and aromatization, to achieve the desired product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. Techniques like continuous flow synthesis and the use of advanced catalysts can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Indole derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Halogens, sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[(2-METHOXY-5-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL}PHENYL)METHYL]MORPHOLINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibiting viral replication or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-9H-pyrido[3,4-b]indole: Known for its biological activities, including anticancer properties.
4-Methylcoumarin: Used in various industrial applications.
Uniqueness
4-[(2-METHOXY-5-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL}PHENYL)METHYL]MORPHOLINE stands out due to its unique combination of a morpholine ring and an indole derivative. This structure provides a distinct set of chemical and biological properties, making it valuable for research and industrial applications .
Properties
Molecular Formula |
C23H27N3O2 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-[[2-methoxy-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl]methyl]morpholine |
InChI |
InChI=1S/C23H27N3O2/c1-27-21-7-6-16(14-17(21)15-26-10-12-28-13-11-26)22-23-19(8-9-24-22)18-4-2-3-5-20(18)25-23/h2-7,14,22,24-25H,8-13,15H2,1H3 |
InChI Key |
ATYLIZXFQMGDRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)CN5CCOCC5 |
Origin of Product |
United States |
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